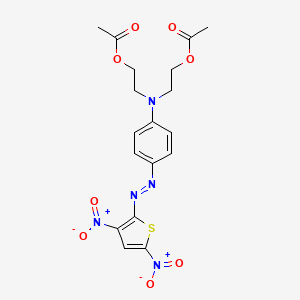

2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate

CAS No.: 210758-02-4

Cat. No.: VC16582437

Molecular Formula: C18H19N5O8S

Molecular Weight: 465.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210758-02-4 |

|---|---|

| Molecular Formula | C18H19N5O8S |

| Molecular Weight | 465.4 g/mol |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |

| Standard InChI | InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |

| Standard InChI Key | YPNBSXJSFUWYMV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a central phenyl ring substituted with an azo group (-N=N-) bonded to a 3,5-dinitrothiophene moiety. Two ethyl diacetate chains are attached via imino linkages to the phenyl ring, creating a symmetrical configuration. This arrangement is critical for its stability and chromophoric properties. The canonical SMILES representation, , underscores the spatial orientation of functional groups.

Systematic Nomenclature

According to IUPAC conventions, the compound is designated as 2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate. Alternative synonyms include N,N-Bis(2-acetoxyethyl)-4-(3,5-dinitro-2-thienylazo)aniline and Diacetic acid [[4-(3,5-dinitro-2-thienylazo)phenyl]iminobisethylene] ester. Its CAS registry numbers are 210758-02-4 and 42783-06-2, reflecting variations in regulatory classifications.

Synthesis and Manufacturing

Reaction Pathway

The synthesis of 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate involves a multi-step sequence:

-

Diazo Coupling: A 3,5-dinitrothiophene derivative is diazotized using nitrous acid, forming a diazonium salt.

-

Azo Bond Formation: The diazonium salt reacts with a substituted aniline (e.g., 4-amino-N,N-bis(2-acetoxyethyl)aniline) under alkaline conditions to establish the azo linkage.

-

Acetylation: Ethyl groups are acetylated to enhance solubility and stability.

Optimization Parameters

Key variables influencing yield and purity include:

-

Temperature: Maintained between 0–5°C during diazotization to prevent decomposition.

-

pH: Controlled at 8–9 during coupling to favor nucleophilic attack.

-

Solvent System: Polar aprotic solvents like dimethylformamide (DMF) improve reactant miscibility.

Reagents such as potassium permanganate (oxidation) and sodium dithionite (reduction) are employed in downstream modifications.

Physical and Chemical Properties

Spectroscopic Characteristics

-

UV-Vis Absorption: The compound exhibits strong absorption in the visible spectrum () due to conjugated -electron systems.

-

IR Spectroscopy: Peaks at (C=O stretch) and (N=N stretch) confirm functional groups.

Thermodynamic Stability

While specific melting points are unreported, the presence of nitro groups and aromatic rings suggests high thermal stability. The compound is typically stored at 2–8°C to prevent degradation.

Reactivity and Mechanism of Action

Electrophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the thienyl ring toward electrophilic attack. For example, nitration or sulfonation reactions occur preferentially at the 4-position of the thiophene ring.

Azo Group Reactivity

The -N=N- bond undergoes reduction with sodium dithionite (), cleaving to form amine derivatives. This reversibility is exploited in dye-fiber binding processes.

Applications in Industry and Research

Dye Manufacturing

As a member of the C.I. Disperse Blue 284 family, the compound is used to color polyester and acetate fibers. Its nitro groups enhance lightfastness, making it suitable for outdoor textiles.

Emerging Applications

Preliminary studies suggest utility in:

-

Photodynamic Therapy: As a photosensitizer due to its absorbance profile.

-

Chemical Sensors: For detecting nitroaromatic explosives via fluorescence quenching.

Related Compounds and Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| C.I. Disperse Blue 284 | Structural analog; used in synthetic fiber dyeing. | |

| 4-Aminoazobenzene | Simpler azo dye; lacks thienyl and nitro groups. | |

| 3-Nitroaniline | Nitro-substituted aniline; precursor in azo dye synthesis. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume